

Theoretical studies on Trimethylstannyldimethylvinylsilane

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Compound of Interest

Compound Name: Trimethylstannyldimethylvinylsilane

Cat. No.: B1637970

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An In-Depth Technical Guide to the Theoretical Study of **Trimethylstannyldimethylvinylsilane**
For Researchers, Scientists, and Drug Development Professionals

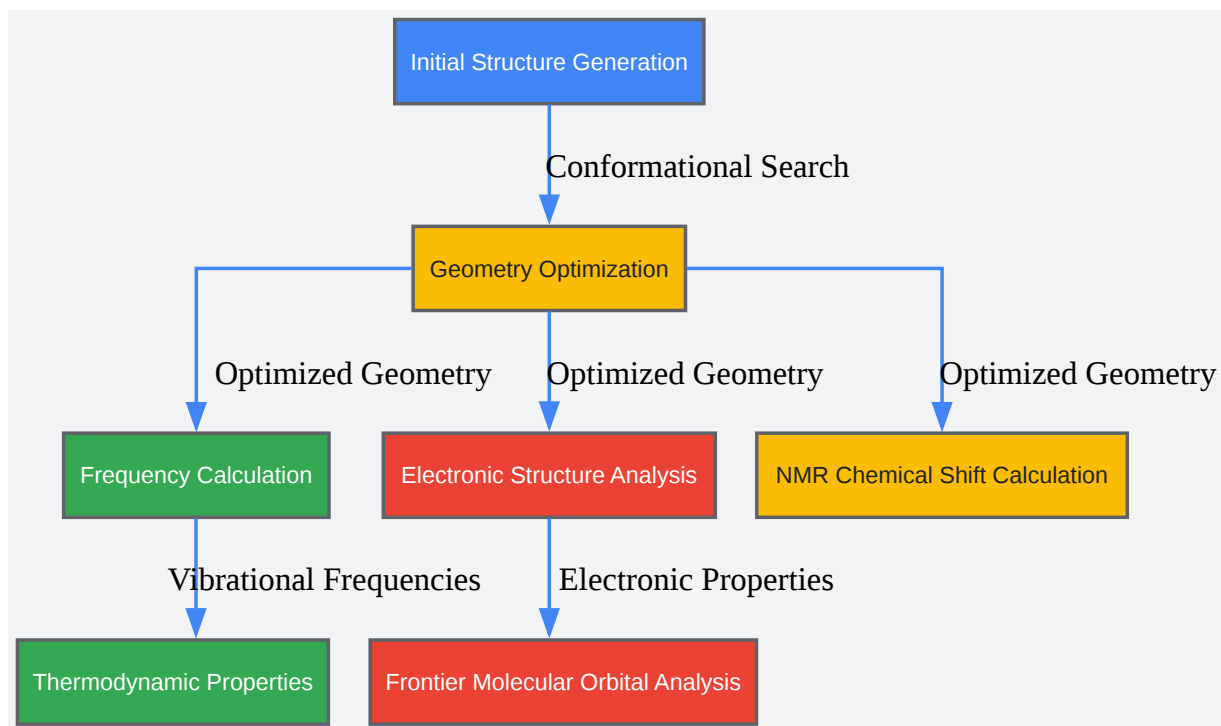
Abstract

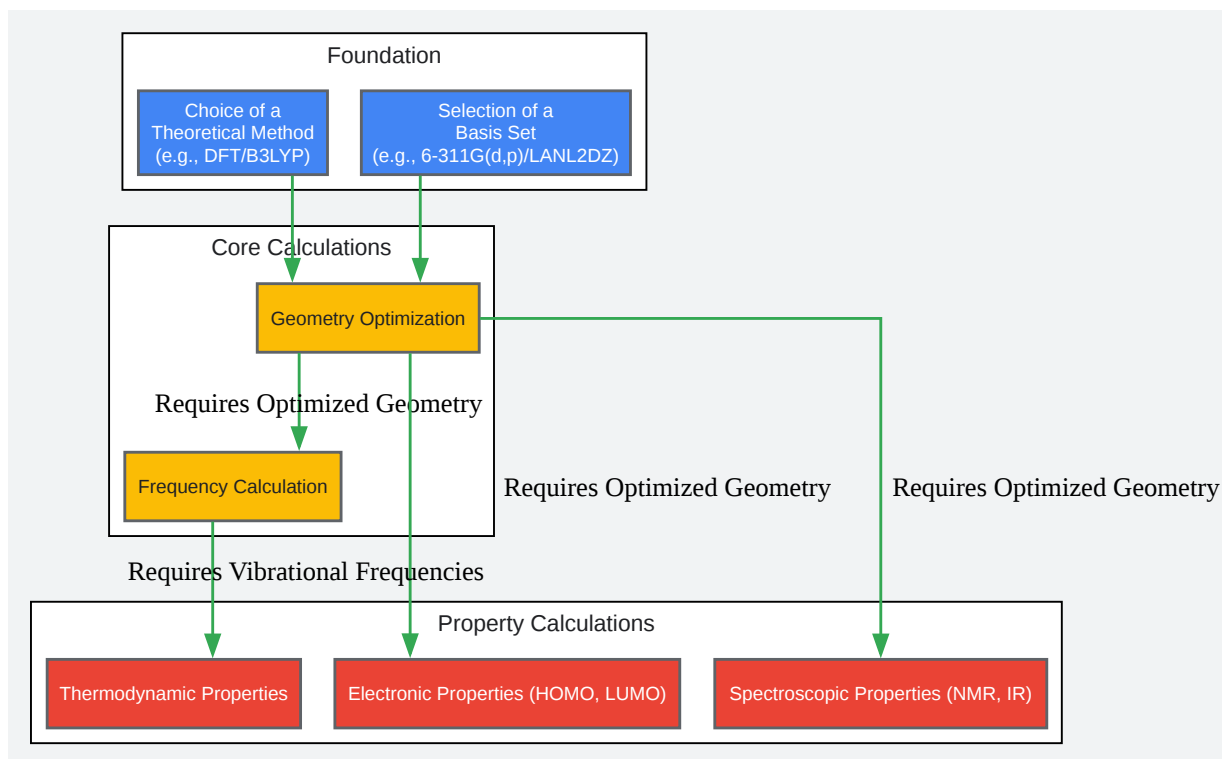
Trimethylstannyldimethylvinylsilane $[(\text{CH}_3)_3\text{Sn}(\text{CH}_3)_2\text{SiCH}=\text{CH}_2]$ is a bifunctional organometallic compound containing both a trimethylstannyl and a dimethylvinylsilyl group. This unique structure suggests potential applications in materials science and as a precursor in organic synthesis. A thorough understanding of its molecular properties and reactivity is crucial for harnessing its full potential. To date, a comprehensive theoretical investigation of this molecule has not been reported in the scientific literature. This guide, therefore, presents a detailed roadmap for a systematic theoretical study of **Trimethylstannyldimethylvinylsilane** using modern computational chemistry methods. The proposed research workflow, computational protocols, and data presentation formats outlined herein are designed to provide a foundational understanding of the molecule's structural, electronic, and spectroscopic properties. This document serves as a comprehensive plan for researchers aiming to explore the fundamental characteristics of **Trimethylstannyldimethylvinylsilane** and related organometallic compounds.

Proposed Research Workflow

A systematic theoretical investigation of **Trimethylstannyldimethylvinylsilane** would logically proceed through several interconnected stages. The initial step involves the determination of

the molecule's stable three-dimensional structure. Subsequent calculations would then build upon this optimized geometry to elucidate its vibrational and electronic properties. The overall proposed workflow is depicted below.





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